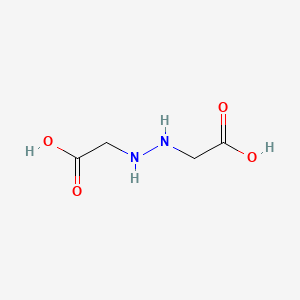

2,2'-Hydrazine-1,2-diyldiacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c7-3(8)1-5-6-2-4(9)10/h5-6H,1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQDJBRDWNMREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NNCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333185 | |

| Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25004-91-5 | |

| Record name | 2-[2-(carboxymethyl)hydrazinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2,2 Hydrazine 1,2 Diyldiacetic Acid

Ligand Behavior and Chelation Modes of 2,2'-Hydrazine-1,2-diyldiacetic Acid

The structural features of this compound, with its two carboxylic acid groups and two nitrogen atoms, allow for diverse coordination behaviors.

This compound can act as a multidentate ligand, coordinating to metal ions through its nitrogen and oxygen donor atoms. The denticity can vary depending on the metal ion, the stoichiometry of the complex, and the reaction conditions. The primary coordination sites are the two nitrogen atoms of the hydrazine (B178648) moiety and the oxygen atoms of the two carboxylate groups. This arrangement allows for the formation of stable five-membered chelate rings with metal ions.

The coordination behavior of this compound is significantly influenced by the pH of the solution. The protonation state of the ligand changes with pH, which in turn affects its ability to coordinate with metal ions. The proton-ligand stability constants are crucial in understanding the species present at a given pH and predicting the conditions for complex formation. Potentiometric studies are often employed to determine these constants and to investigate the complexation equilibria in solution.

Synthesis and Characterization of Metal Complexes of this compound

A variety of metal complexes of this compound have been synthesized and characterized, revealing a rich coordination chemistry.

Transition metal complexes of this compound can be prepared by reacting a salt of the desired metal with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary, leading to the formation of both mononuclear and polynuclear species. For instance, with some divalent metal ions, complexes with a 1:1 or 1:2 metal-to-ligand ratio have been reported. The geometry of these complexes is influenced by the coordination number of the metal ion and the chelation mode of the ligand. Techniques such as infrared spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements are used to characterize these complexes and elucidate their structures.

The synthesis of complexes with main group and lanthanide metal ions has also been explored. Early work by Vickery reported the preparation of lanthanide complexes with hydrazine-N,N'-diacetic acid. rsc.orgrsc.org These studies indicated the formation of stable complexes, with a lanthanide to acid ratio of 1:3. researchgate.netresearchgate.net The stability constants for some of these complexes were also determined, showing an increase in stability with decreasing ionic radius across the lanthanide series. researchgate.netresearchgate.net

| Lanthanide Ion | Overall Stability Constant (log K) |

| Lanthanum (La³⁺) | 6.6 |

| Ytterbium (Yb³⁺) | 7.7 |

The stoichiometry and yield of the resulting metal complexes are highly dependent on the reaction conditions. Factors such as the metal-to-ligand molar ratio, the pH of the reaction medium, the choice of solvent, and the reaction temperature can all play a crucial role. For example, adjusting the pH can control the deprotonation of the carboxylic acid groups, thereby influencing the coordinating ability of the ligand. Similarly, the choice of solvent can affect the solubility of the reactants and products, which can impact the yield and crystallinity of the final complex. Careful control of these parameters is essential for the targeted synthesis of specific metal complexes with desired stoichiometries and structures.

Structural Elucidation of this compound Metal Complexes

The precise determination of the three-dimensional arrangement of atoms in a coordination complex is fundamental to understanding its chemical and physical properties. For metal complexes of this compound, a combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a detailed picture of their structure and bonding.

Crystallographic Analysis of Coordination Geometries (e.g., Single-Crystal X-ray Diffraction)

The coordination geometry adopted by the metal ion is influenced by its size, charge, and electronic configuration. Common geometries observed for transition metal complexes include octahedral and distorted octahedral arrangements. For instance, in a hypothetical octahedral complex, the two nitrogen atoms and two oxygen atoms from one ligand molecule could occupy the equatorial plane, with the remaining two coordination sites being filled by solvent molecules or other ancillary ligands. The exact conformation of the chelate rings formed upon coordination is also a key feature determined by crystallographic analysis.

A representative table of crystallographic data for a hypothetical metal complex is shown below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Metal-N1 (Å) | 2.15 |

| Metal-N2 (Å) | 2.16 |

| Metal-O1 (Å) | 2.05 |

Spectroscopic Characterization of Electronic and Vibrational Properties (e.g., UV-Vis, IR, NMR, EPR)

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer insight into the electronic and vibrational properties of the complexes in various states.

Infrared (IR) Spectroscopy is used to probe the vibrational modes of the molecule. In the context of this compound complexes, IR spectroscopy is particularly useful for confirming the coordination of the carboxylate groups to the metal ion. A shift in the stretching frequency of the C=O bond of the carboxylic acid group upon complexation is a clear indicator of coordination. Typically, the strong absorption band of the free ligand's carboxylic acid C=O group shifts to lower wavenumbers in the metal complex. hilarispublisher.comnih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. researchgate.net For transition metal complexes, the spectra are often characterized by d-d transitions and charge-transfer bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonds. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. nih.govresearchgate.net ¹H and ¹³C NMR spectra can confirm the binding of the ligand to the metal and provide information about the symmetry of the complex in solution. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen and carboxylate groups are particularly sensitive to coordination. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is applicable to complexes with unpaired electrons (paramagnetic complexes). EPR can provide detailed information about the electronic environment of the metal ion, including its oxidation state and the symmetry of the coordination sphere.

A summary of typical spectroscopic data is presented in the table below.

| Technique | Observation | Interpretation |

|---|---|---|

| IR | Shift of ν(C=O) to lower frequency | Coordination of carboxylate groups to the metal |

| UV-Vis | Appearance of new bands in the visible region | d-d electronic transitions and charge transfer |

| ¹H NMR | Shift in proton signals near coordination sites | Confirmation of ligand binding in solution |

| EPR | g-factor and hyperfine coupling constants | Information on the electronic structure of paramagnetic metal centers |

Theoretical Investigations of Metal-Ligand Interactions in this compound Complexes

Computational chemistry provides a powerful complement to experimental studies, offering deep insights into the nature of metal-ligand bonding, reaction mechanisms, and the stability of complexes.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and geometry of coordination complexes. mdpi.commdpi.com DFT calculations can be used to optimize the geometry of this compound metal complexes, and the results can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Once a reliable geometry is obtained, DFT can be used to analyze the electronic structure in detail. This includes the calculation of molecular orbital energies and compositions, which helps in understanding the nature of the metal-ligand bonds (e.g., sigma-donating and pi-accepting capabilities of the ligand). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for predicting the reactivity and electronic properties of the complexes. mdpi.com Time-Dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra, aiding in the assignment of experimentally observed electronic transitions. mdpi.com

Key parameters obtained from DFT calculations are summarized below.

| Calculated Property | Significance |

|---|---|

| Optimized Bond Lengths/Angles | Comparison with crystallographic data for validation |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and kinetic stability |

| Molecular Orbital Analysis | Understanding the nature of metal-ligand bonding |

Computational Analysis of Coordination Sphere Dynamics and Stability

Beyond static structures, computational methods can explore the dynamic behavior and thermodynamic stability of these complexes. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the chelate rings and the dynamics of solvent molecules in the coordination sphere.

The stability of the metal complexes can be assessed by calculating the binding energies between the metal ion and the this compound ligand. rsc.org Computational approaches can predict the relative stabilities of complexes with different metal ions or in different oxidation states. nih.govresearchgate.netrsc.org These calculations are crucial for understanding the selectivity of the ligand for specific metal ions and for designing new complexes with desired stability properties for various applications.

Derivatization and Functionalization of 2,2 Hydrazine 1,2 Diyldiacetic Acid

Chemical Modification Strategies for the Carboxylic Acid Moieties

The carboxylic acid groups of 2,2'-hydrazine-1,2-diyldiacetic acid are primary sites for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols. The most common strategies involve esterification and amidation reactions.

Esterification: The conversion of the carboxylic acids to esters is a fundamental derivatization technique. This is typically achieved through Fischer esterification, where the diacid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of the alcohol is often used as the solvent. The general reaction is as follows:

HOOC-CH(NH)-NH-CH(COOH) + 2 R-OH ⇌ R-OOC-CH(NH)-NH-CH(COO-R) + 2 H₂O

The choice of alcohol (R-OH) can be varied to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the ligand.

Amidation: The formation of amides from the carboxylic acid groups provides another versatile route for functionalization. Direct amidation can be achieved by reacting this compound with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A recent study has also highlighted the use of catalytic amounts of zinc chloride (ZnCl2) for the direct synthesis of amides from carboxylic acids and hydrazines. researchgate.net

An alternative two-step approach involves the initial conversion of the diacid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacid chloride is then reacted with a primary or secondary amine to yield the corresponding diamide. This method is particularly useful for less reactive amines.

These amidation strategies allow for the incorporation of a diverse range of functionalities, including peptides, fluorescent tags, or other chelating moieties, by selecting the appropriate amine.

Functionalization of the Hydrazine (B178648) Backbone for Tailored Ligands

The hydrazine bridge of this compound offers unique opportunities for functionalization, leading to the creation of ligands with altered coordination geometries and donor atom sets.

One common approach is the reaction with aldehydes and ketones to form hydrazones. ajol.info The lone pair of electrons on the nitrogen atoms of the hydrazine backbone can act as nucleophiles, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction, which is typically acid-catalyzed, results in the formation of a C=N double bond and the elimination of a water molecule. ajol.info

By using dicarbonyl compounds, it is possible to synthesize macrocyclic derivatives. The reaction of this compound or its corresponding dihydrazide with a diketone can lead to the formation of a large ring structure, effectively encapsulating a metal ion. The size and rigidity of the resulting macrocycle can be controlled by the choice of the dicarbonyl compound.

Furthermore, N-alkylation of the hydrazine nitrogens can be achieved using alkyl halides. This modification can introduce steric bulk around the coordination sphere, influencing the stability and selectivity of the resulting metal complexes.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The ability to functionalize both the carboxylic acid groups and the hydrazine backbone allows for the synthesis of complex conjugates and hybrid molecules. These molecules combine the metal-chelating properties of the this compound core with the specific functions of other molecular entities.

For example, by forming an amide bond between one of the carboxylic acid groups and an amino-functionalized biomolecule, such as a peptide or a protein, a bifunctional chelator can be created. These conjugates are of significant interest in the field of radiopharmaceuticals, where the chelator can be used to complex a radioactive metal ion for imaging or therapeutic purposes.

Similarly, hybrid molecules can be synthesized by attaching other ligands or chromophores to the this compound scaffold. This can lead to the development of fluorescent metal ion sensors or catalysts with enhanced activity and selectivity. The synthesis of such molecules often involves multi-step reaction sequences, requiring careful selection of protecting groups and reaction conditions to ensure the desired outcome.

Investigation of the Effects of Derivatization on Ligand Binding and Coordination Characteristics

The derivatization of this compound has a profound impact on its ligand binding and coordination characteristics. These effects can be rationalized by considering the electronic and steric changes introduced by the functional groups.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the basicity of the nitrogen and oxygen donor atoms. For instance, converting the carboxylic acids to esters reduces the electron-donating ability of the carboxylate oxygens, which can affect the stability of the resulting metal complexes. Conversely, the introduction of electron-donating alkyl groups on the hydrazine nitrogen atoms can enhance their basicity and, consequently, their affinity for metal ions.

Steric Effects: The size and conformation of the substituents introduced during derivatization can impose steric constraints on the coordination sphere. Bulky groups attached to the carboxylic acid moieties or the hydrazine backbone can influence the coordination geometry around the metal center and may lead to selective binding of certain metal ions over others. For example, the formation of macrocyclic derivatives creates a pre-organized cavity that is often highly selective for a specific metal ion based on its size and preferred coordination number.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2 Hydrazine 1,2 Diyldiacetic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁷O)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 2,2'-Hydrazine-1,2-diyldiacetic acid, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of EDDH is expected to be relatively simple. Key signals would include:

A singlet or a narrow multiplet for the protons of the two methylene (B1212753) (-CH₂-) groups. These protons are chemically equivalent and are adjacent to both a nitrogen atom and a carboxylic acid group, which would shift their resonance downfield. Drawing an analogy from iminodiacetic acid, these protons would likely appear in the 3.0-4.0 ppm range. spectrabase.comchemicalbook.com

A broad signal corresponding to the amine (N-H) protons. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature, and they may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum.

A very broad signal at a significantly downfield position (typically >10 ppm) for the carboxylic acid (-COOH) protons. This signal is also subject to exchange with deuterated solvents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of EDDH would provide insight into the carbon skeleton. The expected signals are:

A signal for the methylene (-CH₂-) carbons. The chemical shift would be influenced by the adjacent nitrogen and carboxyl groups. For comparison, the methylene carbon in iminodiacetic acid appears around 50 ppm. spectrabase.com

A signal for the carbonyl (C=O) carbons of the carboxylic acid groups. These typically resonate in the 170-180 ppm region. spectrabase.com

¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR could be used to probe the oxygen environments of the carboxylic acid groups, providing information about hydrogen bonding and protonation states.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | -CH ₂-COOH | 3.0 - 4.0 | Chemical shift influenced by adjacent N and COOH groups. |

| ¹H | -NH - | Variable (e.g., 4-8) | Broad signal, position is solvent and concentration dependent. |

| ¹H | -COOH | >10 | Very broad signal, exchanges with D₂O. |

| ¹³C | -C H₂-COOH | ~50 | Based on analogy with iminodiacetic acid. spectrabase.com |

| ¹³C | -C OOH | 170 - 180 | Typical range for carboxylic acid carbons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups present in a molecule. The spectra of EDDH would be characterized by vibrations associated with its carboxylic acid and hydrazine (B178648) moieties. nih.govacs.org

Key Vibrational Modes:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.

N-H Stretching: Moderate to weak bands in the 3100-3300 cm⁻¹ region can be attributed to the N-H stretching vibrations of the hydrazine group. nih.gov

C-H Stretching: Absorptions for the methylene C-H stretching are expected just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band around 1700-1730 cm⁻¹ in the IR spectrum is a definitive indicator of the carbonyl group in the carboxylic acid.

N-H Bending: These vibrations typically appear in the 1550-1650 cm⁻¹ region.

N-N Stretching: The N-N single bond stretch is often weak in the IR but can be observed in the Raman spectrum, typically in the 1000-1100 cm⁻¹ range. researchgate.net

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice-versa. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| N-H stretch | Hydrazine | 3100 - 3300 | Medium | Medium |

| C-H stretch | Methylene | 2850 - 2960 | Medium | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Very Strong | Medium |

| N-H bend | Hydrazine | 1550 - 1650 | Medium | Weak |

| N-N stretch | Hydrazine | 1000 - 1100 | Weak | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Stoichiometry Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Molecules like EDDH, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the visible region or the near-UV region (above 220 nm). Any observed absorption would likely be due to n → σ* or n → π* transitions at shorter wavelengths, typically below 220 nm.

However, UV-Vis spectroscopy becomes a powerful tool when studying the formation of metal complexes with EDDH. libretexts.org The coordination of EDDH, acting as a chelating ligand, to a transition metal ion can lead to the appearance of new, often intense, absorption bands in the UV-Vis region. mdpi.comresearchgate.netresearchgate.net These bands can arise from:

d-d transitions: In the case of transition metal ions with d-electrons, these relatively weak absorptions occur in the visible region and are responsible for the color of the complexes.

Charge-transfer (CT) transitions: These are often very intense absorptions and can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature.

By systematically varying the metal-to-ligand ratio and monitoring the absorbance at a specific wavelength (e.g., using Job's plot or the mole-ratio method), UV-Vis spectroscopy can be employed to determine the stoichiometry of the resulting metal-EDDH complexes. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound (C₄H₈N₂O₄, Molar Mass: 148.12 g/mol ), the molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻ depending on the ionization technique) would confirm its elemental composition.

Expected Fragmentation Pathways: The fragmentation of EDDH upon ionization would likely proceed through several characteristic pathways, based on the known fragmentation of dicarboxylic acids and hydrazine derivatives: nih.govnih.govcam.ac.ukresearchgate.netchalmers.se

Decarboxylation: Loss of a carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carboxylic acids. nih.govresearchgate.net

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxylic acid group.

N-N Bond Cleavage: The central hydrazine bond is a potential site for fragmentation, which could lead to ions corresponding to the aminodiacetic acid moiety.

Loss of Water: Dehydration ([M-H₂O]⁺) is another possible fragmentation route. cam.ac.uk

Electrospray ionization (ESI) would be a suitable soft ionization technique for analyzing EDDH, likely producing prominent [M+H]⁺ or [M-H]⁻ ions, which can then be subjected to tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Fragment | m/z (for parent C₄H₈N₂O₄) | Fragmentation Pathway |

| [M-H₂O]⁺ | C₄H₆N₂O₃ | 130.04 | Loss of water |

| [M-CO₂]⁺ | C₃H₈N₂O₂ | 104.06 | Decarboxylation |

| [M-COOH]⁺ | C₃H₇N₂O₂ | 103.05 | Loss of carboxyl radical |

| [C₂H₄NO₂]⁺ | Aminodiacetic fragment | 74.02 | N-N bond cleavage |

Advanced Chromatographic Techniques for Purity Assessment and Separation of Derivatives (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating EDDH from impurities, starting materials, or its derivatives, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for a polar, non-volatile compound like EDDH.

Reversed-Phase (RP) HPLC: While EDDH is highly polar and would show little retention on standard C18 columns with typical mobile phases, its retention can be achieved using highly aqueous mobile phases or specialized polar-embedded or polar-endcapped columns. pressbooks.pubsavemyexams.com Ion-pairing agents could also be added to the mobile phase to improve retention and peak shape.

Ion-Exchange Chromatography (IEC): Given the presence of both acidic (carboxyl) and basic (amino) groups, IEC is a highly effective technique for separating EDDH. pressbooks.pub Anion or cation exchange columns can be used depending on the pH of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another suitable mode for retaining and separating very polar compounds.

Detection in HPLC can be achieved using a UV detector at low wavelengths (<210 nm), an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC to a mass spectrometer (LC-MS). helixchrom.com

Gas Chromatography (GC): Direct analysis of the highly polar and non-volatile EDDH by GC is not feasible. However, GC analysis can be performed after derivatization to convert the polar functional groups into more volatile and thermally stable moieties. cdc.gov Common derivatization strategies for similar compounds include:

Silylation: Reacting the active hydrogens (on OH and NH groups) with reagents like BSTFA to form trimethylsilyl (B98337) (TMS) derivatives.

Esterification: Converting the carboxylic acid groups to esters (e.g., methyl esters).

After derivatization, the resulting volatile compound can be separated on a standard GC column and detected using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). cdc.gov

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Investigations

Electrochemical techniques such as cyclic voltammetry (CV) can be used to investigate the redox properties of this compound. wikipedia.orgossila.com The key electroactive center in the EDDH molecule is the hydrazine moiety (-NH-NH-), which is known to be susceptible to oxidation. acs.orgacs.orgrsc.org

The peak potential and peak current of this oxidation wave can provide valuable information about:

Oxidation Potential: The potential at which the oxidation occurs, giving insight into the thermodynamic ease of the reaction.

Kinetics: The kinetics of the electron transfer process can be studied by varying the scan rate.

Mechanism: The number of electrons and protons involved in the reaction can be inferred from the dependence of the peak potential on pH. acs.orgyoutube.com

The electrochemical behavior may be influenced by the electrode material, pH of the solution, and the presence of catalysts. rsc.org

Theoretical and Computational Chemistry Studies on 2,2 Hydrazine 1,2 Diyldiacetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons in a molecule. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, is a widely employed method for optimizing the geometry of hydrazine (B178648) derivatives and related compounds. mdpi.comimist.mamdpi.com

Molecular Geometry: For molecules containing a hydrazine core, ab initio and DFT calculations can predict key structural parameters. Studies on hydrazine (N₂H₄) itself show an equilibrium conformation with a dihedral angle of approximately 95°. doi.org For derivatives like 2,2'-Hydrazine-1,2-diyldiacetic acid, the geometry is more complex. In a related compound, 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid, DFT calculations revealed that the two carboxylate groups are positioned out of the plane of the central ring structure. mdpi.com The bond lengths and angles are influenced by intramolecular interactions; for instance, the C=O bond length can be affected by hydrogen bonding. mdpi.com Discrepancies between calculated and experimental X-ray diffraction data can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experimental data reflects the solid-state packing and intermolecular forces. mdpi.com

Table 1: Representative Calculated Bond Lengths for a Diacetic Acid Derivative Based on data for 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetic acid, a structurally related compound. mdpi.com

| Bond | Calculated Length (Å) using DFT/B3LYP |

| C=O (imidazolone ring) | 1.252 |

| C=O (carboxylate) | 1.213 |

| N-C (ring) | 1.395 |

| N-CH₂ | 1.463 |

Conformational Analysis and Isomerism (e.g., Tautomerism, Rotational Barriers)

The structural flexibility of this compound allows for various conformations and isomeric forms.

Tautomerism: Hydrazine derivatives can exist in different tautomeric forms. For example, theoretical studies on Schiff bases derived from hydrazine show the possibility of phenol-imine and keto-amine tautomers. researchgate.net DFT calculations can be used to determine the relative stability of these forms, finding that one form is typically more energetically favorable. researchgate.net For derivatives containing amide functionalities, amido-amidic acid tautomerism is also possible, though calculations have shown the amidic acid forms to be energetically unfavorable in some cases. mdpi.com

Conformational Analysis and Rotational Barriers: The central N-N bond is a key feature. The internal rotation around this bond in the parent hydrazine molecule has been studied extensively. It passes through two primary transition states: a syn (eclipsed, φ = 0°) and an anti (staggered, φ = 180°) conformation. nih.gov Ab initio calculations for hydrazine have estimated the rotational barriers to be approximately 12.0 kcal/mol (syn) and 1.6 kcal/mol (anti). doi.org The stability of these conformers is governed by a combination of steric repulsion between lone pairs on the nitrogen atoms and hyperconjugative interactions. nih.gov Additionally, pyramidal inversion at the nitrogen atoms is another important conformational process, with a calculated barrier of about 6.1 kcal/mol in hydrazine. doi.org For larger derivatives, such as (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, DFT has been used to locate the transition state for exo-endo isomerization, with a calculated activation barrier of 110.5 kJ/mol. najah.edu

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

HOMO-LUMO Analysis: The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic character. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For hydrazine derivatives, DFT calculations show that the HOMO is often localized on electron-donating groups, while the LUMO is centered on electron-accepting parts of the molecule. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior.

Table 2: Key Reactivity Descriptors from FMO Theory mdpi.com

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Shielding Tensors, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

NMR Shielding Tensors: Theoretical calculations of nuclear magnetic resonance (NMR) parameters, such as chemical shifts (δ), are commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level. mdpi.com These calculations produce isotropic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies on various hydrazine and hydrazone derivatives have shown good concordance between the computed ¹H and ¹³C NMR chemical shifts and experimental data. mdpi.commdpi.comnih.gov

Vibrational Frequencies: DFT calculations are also used to predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. openaccesspub.org For the parent hydrazine molecule, theoretical calculations have been used to study its anharmonic vibrational spectra, including fundamental and overtone transitions. researchgate.net In substituted derivatives, this analysis helps in assigning specific vibrational modes, such as N-H, C=O, and C-N stretching and bending frequencies, confirming the presence of key functional groups. openaccesspub.org

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Hydrazone Derivative openaccesspub.org

| Functional Group | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H | 3720 | 3255 | 3570, 3377 |

| C=N | 1639 | 1604 | 1633 |

| C=O | 1834 | - | 1763 |

| C=S | 1165 | 1049 | 1127 |

Thermodynamic and Kinetic Reaction Pathway Analysis

Computational chemistry enables the exploration of potential reaction pathways, providing insights into reaction mechanisms, transition states, and the associated energy changes.

Kinetic Analysis: Kinetic analysis involves identifying the transition state (the highest energy point along a reaction coordinate) and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy corresponds to a faster reaction rate. For example, the activation barrier for the isomerization of a hydrazine derivative was calculated to be 110.5 kJ/mol using DFT. najah.edu Studies on the catalytic decomposition of hydrazine have used computational methods to model how the reaction pathway and products (N₂ + H₂ vs. N₂ + 4NH₃) change depending on the properties of the catalyst surface, which alters the activation energies of key elementary steps. scielo.br Similarly, the mechanism of reactions like the N-nitrosation of hydrazine has been elucidated through kinetic studies, revealing the formation and subsequent decomposition of a N-nitrosohydrazine intermediate via parallel routes depending on acidity. rsc.org

Despite a comprehensive search for scientific literature, no specific information is available regarding the applications of the chemical compound this compound in the fields of materials science and supramolecular chemistry as outlined in the requested article structure.

The absence of a scientific footprint for this compound within these specific research areas prevents the generation of an article that would adhere to the provided outline and maintain the required standards of scientific accuracy and detail. General information on related compounds, such as hydrazine or other dicarboxylic acids, cannot be used as a substitute due to the strict focus on the specified chemical entity.

Therefore, it is not possible to create the requested article based on currently accessible scientific and technical information.

Mechanistic Investigations of Reactions Involving 2,2 Hydrazine 1,2 Diyldiacetic Acid

Mechanisms of Coordination Complex Formation and Dissociation

2,2'-Hydrazine-1,2-diyldiacetic acid is a multidentate ligand possessing four potential donor sites: two nitrogen atoms from the hydrazine (B178648) backbone and two oxygen atoms from the carboxylate groups. This structure allows it to form stable complexes with a variety of metal ions. The mechanisms of formation and dissociation of these coordination complexes are crucial for understanding their stability and reactivity. The process is largely analogous to that of other aminopolycarboxylic acid ligands, such as ethylenediaminediacetic acid (EDDA). wikipedia.org

The formation of a metal complex with this compound typically proceeds via a stepwise substitution of solvent molecules from the metal's coordination sphere. The ligand acts as a chelating agent, binding to the metal ion through its nitrogen and carboxylate groups to form stable five-membered chelate rings. patsnap.com This chelation significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

The coordination behavior can be versatile:

Tetradentate Chelating Ligand: In the most common mode, the ligand coordinates to a single metal center using both nitrogen atoms and both deprotonated carboxylate groups, forming a stable octahedral or square planar geometry, depending on the metal ion.

Bridging Ligand: The hydrazine group can also act as a bridging bidentate ligand, linking two metal centers. ajol.infoakjournals.com In such cases, the carboxylate groups may coordinate to the same or different metal ions, leading to the formation of polynuclear complexes or coordination polymers. akjournals.com

The mechanism of complex formation can be classified as either associative or dissociative.

Associative Mechanism (A): This pathway involves the formation of an intermediate with an increased coordination number. The incoming this compound ligand first binds to the metal center, after which a coordinated solvent molecule departs. This mechanism is more common for metal ions with lower coordination numbers or in the presence of sterically accessible coordination sites.

Dissociative Mechanism (D): In this pathway, a coordinated solvent molecule first dissociates from the metal ion, creating a vacant site. The ligand then rapidly coordinates to this site. This mechanism is characterized by a rate-determining step that depends primarily on the breaking of the metal-solvent bond.

The dissociation of the complex is the reverse process and follows similar mechanistic pathways. It is often initiated by protonation of a coordinated donor atom (e.g., a carboxylate oxygen), which weakens the metal-ligand bond and facilitates the stepwise unwrapping of the ligand.

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Tetradentate Chelating | The ligand binds to a single metal ion via two nitrogen and two oxygen atoms. | Mononuclear complex with multiple chelate rings. |

| Bridging Bidentate (Hydrazine) | The N-N group bridges two different metal centers. Carboxylate groups may or may not coordinate. | Polynuclear complex. |

| Monodentate (Carboxylate) | Only one carboxylate group coordinates to the metal center. This is rare and usually an intermediate step. | Weakly bound complex, often transient. |

Redox Chemistry and Electron Transfer Pathways Mediated by this compound

The hydrazine moiety within this compound is a redox-active functional group, capable of undergoing oxidation. Hydrazine and its derivatives are well-known reducing agents in organic and inorganic chemistry. acs.org When coordinated to a metal center, this ligand can play a significant role in mediating electron transfer reactions. The transfer of electrons to or from a complex containing this ligand can occur through two primary mechanistic pathways: inner-sphere and outer-sphere electron transfer. libretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from a reductant to an oxidant without any chemical bond being made or broken between them. The coordination spheres of both the metal complex and its redox partner remain intact. The electron effectively "jumps" or "tunnels" from the donor to the acceptor. The rate of outer-sphere electron transfer is influenced by the distance between the redox centers and the reorganizational energy required for the reactants to achieve the geometry of the products. For hydrazine-based systems, intermolecular electron transfer can be unusually slow due to the high degree of charge localization on the two nitrogen atoms and the significant conformational changes required upon oxidation or reduction. sci-hub.ru

Inner-Sphere Electron Transfer: This pathway requires the formation of a bridged intermediate that connects the oxidant and the reductant. libretexts.org A ligand, in this case, potentially one of the carboxylate arms of this compound, acts as a bridge. The electron is transferred through this bridging ligand. The mechanism involves three key steps:

Bridge Formation: The bridging ligand coordinates to both the metal center of the hydrazine complex and the redox partner.

Electron Transfer: The electron is transferred from the hydrazine moiety or the metal center through the covalent bonds of the bridge.

Bridge Cleavage: The successor complex separates, with the bridging ligand typically remaining with the more inert metal center.

The ability of the carboxylate groups to coordinate to a second metal center makes the inner-sphere pathway a plausible mechanism for redox reactions involving complexes of this compound.

| Feature | Outer-Sphere Mechanism | Inner-Sphere Mechanism |

|---|---|---|

| Coordination Sphere | Remains intact during electron transfer. | A bridging ligand is shared between redox centers. |

| Key Requirement | Close approach of reactants. | Formation of a covalently linked bridged intermediate. |

| Ligand Role | Influences reorganizational energy and electronic coupling. | Acts as a conduit for the electron. |

| Applicability | Common for substitution-inert complexes. | Requires at least one reactant to be substitutionally labile. |

Reaction Pathways for Derivatization and Functionalization of the Compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. Functionalization can be targeted at the two carboxylic acid groups or the nitrogen atoms of the hydrazine core.

Reactions at the Carboxylic Acid Groups: The carboxylic acid moieties can undergo standard transformations common to this functional group.

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding diester derivatives. This modification increases the lipophilicity of the molecule.

Amidation/Hydrazide Formation: The carboxylic acids can be activated (e.g., by conversion to an acyl chloride or through carbodiimide (B86325) coupling) and reacted with amines or hydrazines to form amides or acyl hydrazides, respectively. organic-chemistry.orggoogle.com This allows for the attachment of various functional groups or the extension of the molecular framework.

Reactions at the Hydrazine Nitrogen Atoms: The nitrogen atoms of the hydrazine group are nucleophilic and can participate in several types of reactions.

N-Alkylation and N-Acylation: The hydrogen atoms on the hydrazine nitrogens can be substituted with alkyl or acyl groups through reactions with alkyl halides or acyl chlorides/anhydrides.

Hydrazone Formation: The most significant reaction pathway for the hydrazine moiety is its condensation with aldehydes or ketones. researchgate.net This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable hydrazone derivative. libretexts.org This reaction is highly efficient and provides a versatile method for linking the this compound scaffold to other molecules containing carbonyl groups. nih.gov The resulting hydrazone can also serve as a directing group for further transition metal-catalyzed C-H functionalization reactions, enabling complex molecular architectures. nih.gov

| Target Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent | Amide (-CONR₂) |

| Hydrazine (-NH-NH-) | N-Alkylation | Alkyl Halide | N-Alkyl Hydrazine |

| Hydrazine (-NH-NH-) | Hydrazone Formation | Aldehyde or Ketone | Hydrazone (-N-N=CR₂) |

Catalytic Reaction Mechanisms Employing this compound as a Ligand

While this compound itself is not a catalyst, its metal complexes can exhibit significant catalytic activity. The ligand serves to stabilize the metal center in various oxidation states and influences the electronic and steric environment, thereby tuning its reactivity. Complexes featuring hydrazine or hydrazone-type ligands are known to catalyze a range of transformations, including oxidation, reduction, and carbon-carbon bond formation. eurjchem.com

A plausible catalytic mechanism for an oxidation reaction (e.g., the oxidation of an alcohol to an aldehyde) mediated by a metal complex of this ligand, [M(L)], would involve a redox cycle at the metal center.

Hypothetical Catalytic Cycle for Alcohol Oxidation:

Substrate Coordination: The alcohol substrate coordinates to the metal center of the active catalyst, displacing a weakly bound solvent molecule.

Oxidation Step (Electron/Proton Transfer): The coordinated alcohol is oxidized. This can occur through several pathways, such as a β-hydride elimination where a hydride is transferred from the alcohol's α-carbon to the metal, or through a concerted proton-coupled electron transfer (PCET) mechanism. The hydrazine ligand can facilitate this by accepting protons or stabilizing the reduced form of the metal. The substrate is oxidized (e.g., to an aldehyde), and the metal center is reduced (e.g., M(n) to M(n-2)).

Product Release: The oxidized product (aldehyde) dissociates from the metal center, leaving the reduced form of the catalyst.

Catalyst Regeneration: The reduced metal complex is re-oxidized back to its initial active state by a stoichiometric (external) oxidant (e.g., O₂, H₂O₂), completing the catalytic cycle.

The ligand's structure is critical to the mechanism. The chelate effect provides stability to the complex throughout the catalytic cycle, preventing decomposition. The electronic properties of the hydrazine and carboxylate groups can modulate the redox potential of the metal center, making the oxidation/reduction steps more favorable. For instance, the electron-donating nature of the hydrazine can increase the electron density at the metal, facilitating the initial oxidative step on the substrate.

| Step | Process | Change in Metal Oxidation State | Role of Ligand |

|---|---|---|---|

| 1 | Substrate (e.g., RCH₂OH) binds to the metal center. | No change. | Maintains stable coordination sphere. |

| 2 | Substrate is oxidized to product (e.g., RCHO). | Reduction (e.g., Mⁿ⁺ → M⁽ⁿ⁻²⁾⁺). | Stabilizes reduced metal; may participate in proton/electron transfer. |

| 3 | Product is released from the metal center. | No change. | Prevents catalyst decomposition. |

| 4 | Catalyst is regenerated by an external oxidant. | Oxidation (e.g., M⁽ⁿ⁻²⁾⁺ → Mⁿ⁺). | Stabilizes the active, higher oxidation state of the metal. |

Future Directions and Emerging Research Avenues for 2,2 Hydrazine 1,2 Diyldiacetic Acid

Exploration of Novel Coordination Architectures and Multicomponent Systems

The ability of 2,2'-Hydrazine-1,2-diyldiacetic acid to act as a multidentate ligand opens up vast possibilities for the construction of novel coordination polymers and metal-organic frameworks (MOFs). Future research will likely focus on systematically exploring its coordination behavior with a wide array of metal ions, leading to the discovery of new architectures with tailored properties. The flexibility of the hydrazine (B178648) linker and the variable coordination modes of the carboxylate groups can give rise to a diverse range of topologies, from simple discrete complexes to complex three-dimensional networks.

Multicomponent systems, where this compound is co-crystallized with other organic linkers or metal centers, represent another promising avenue. nih.gov These systems can lead to the formation of heterometallic or heterolinker frameworks with enhanced functionalities. For instance, the incorporation of a second linker with complementary properties could introduce porosity for gas storage and separation, while the inclusion of different metal ions could engender unique magnetic or catalytic behaviors. The development of green and efficient one-pot multicomponent reactions will be crucial for the synthesis of these complex systems. nih.gov

| Research Focus | Potential Outcome | Key Enabling Factors |

| Novel Coordination Polymers | Discovery of new materials with unique magnetic, optical, or catalytic properties. | Systematic investigation of reactions with various metal ions under different conditions. |

| Metal-Organic Frameworks (MOFs) | Development of porous materials for gas storage, separation, and sensing. | Control over reaction kinetics and thermodynamics to favor desired framework topologies. |

| Multicomponent Systems | Creation of heterometallic and heterolinker frameworks with synergistic functionalities. | Judicious selection of complementary linkers and metal ions; development of efficient synthetic protocols. nih.gov |

| Supramolecular Assemblies | Formation of intricate architectures through non-covalent interactions for applications in molecular recognition and self-assembly. | Understanding and controlling intermolecular forces such as hydrogen bonding and π-π stacking. |

Development of Advanced and Sustainable Synthetic Routes for Complex Derivatives

While the parent compound, this compound, holds significant promise, the synthesis of its derivatives will unlock an even broader range of applications. Future research will be directed towards the development of advanced and sustainable synthetic routes to access a library of derivatives with tailored functionalities. This includes the modification of the carboxylic acid groups to amides, esters, or other functional moieties, as well as the substitution on the hydrazine backbone.

A key focus will be on the adoption of green chemistry principles to minimize the environmental impact of these synthetic processes. mdpi.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. researchgate.net Catalytic methods, including the use of biocatalysts or reusable solid acid catalysts, will also be explored to enhance reaction efficiency and selectivity. google.com The development of one-pot, multi-step synthetic procedures will be crucial for the efficient construction of complex derivatives.

| Synthetic Strategy | Advantages | Potential Applications of Derivatives |

| Green Chemistry Approaches | Reduced waste, lower energy consumption, use of safer reagents. mdpi.com | Biodegradable polymers, environmentally friendly corrosion inhibitors. |

| Catalytic Methods | High efficiency, selectivity, and catalyst recyclability. google.com | Pharmaceuticals, fine chemicals, and specialty polymers. wiley.com |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced product purity. | High-throughput synthesis of compound libraries for drug discovery. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Continuous manufacturing of high-value chemical intermediates. |

Integration into Advanced Multifunctional Materials for Emerging Technologies

The unique chemical structure of this compound makes it an ideal building block for the creation of advanced multifunctional materials. Its integration into polymers, nanocomposites, and hybrid materials is a burgeoning area of research with the potential to impact a wide range of technologies. For instance, polymers incorporating this moiety may exhibit enhanced thermal stability, flame retardancy, or metal-chelating properties.

In the realm of nanotechnology, derivatives of this compound can be used to functionalize the surface of nanoparticles, imparting specific properties such as biocompatibility, targeted drug delivery capabilities, or catalytic activity. wiley.com The development of sensors based on materials containing this compound is another promising direction, where the hydrazine and carboxylate groups can act as recognition sites for specific analytes. The exploration of its role in energy storage and conversion, for example, as a component in battery electrolytes or as a precursor for electrocatalysts, is also an area ripe for investigation.

| Material Class | Potential Functionality | Emerging Technology |

| Functional Polymers | Enhanced thermal stability, metal chelation, flame retardancy. | High-performance plastics, water treatment membranes, and fire-safe materials. wiley.com |

| Nanocomposites | Improved mechanical strength, conductivity, and catalytic activity. | Lightweight structural materials, advanced electronics, and green catalysts. |

| Sensors | Selective detection of metal ions, biomolecules, or environmental pollutants. | Medical diagnostics, environmental monitoring, and industrial process control. |

| Energy Materials | Components in battery electrolytes, fuel cells, or as precursors for electrocatalysts. | Advanced energy storage and conversion devices. |

Application of Advanced Computational Modeling for Predictive Material Design

The use of advanced computational modeling techniques is set to revolutionize the design and discovery of new materials based on this compound. mit.edu Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometric and electronic structures of its metal complexes, providing insights into their stability, reactivity, and potential applications. nih.govnih.gov Molecular dynamics simulations can be used to study the behavior of these materials at the atomic level, elucidating mechanisms of ion transport, molecular recognition, and self-assembly.

Machine learning and artificial intelligence are also emerging as powerful tools for accelerating materials discovery. youtube.com By training algorithms on existing experimental and computational data, it is possible to develop predictive models that can identify promising candidate structures with desired properties, thereby reducing the need for time-consuming and expensive trial-and-error experimentation. nih.gov This data-driven approach will be instrumental in navigating the vast chemical space of possible derivatives and coordination architectures of this compound.

| Computational Technique | Predicted Properties | Impact on Material Design |

| Density Functional Theory (DFT) | Electronic structure, stability, reactivity, spectroscopic properties. nih.gov | Rational design of catalysts, electronic materials, and sensors. nih.govrsc.org |

| Molecular Dynamics (MD) | Conformational dynamics, transport properties, self-assembly behavior. | Understanding the mechanisms of action for drug delivery systems and ion-conducting materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, and pharmacokinetic properties. mdpi.com | Design of new drug candidates and safer chemical products. |

| Machine Learning & AI | Prediction of material properties from structure, inverse design. youtube.com | Accelerated discovery of novel materials with optimized performance. mit.edunih.gov |

Q & A

Basic: What are the established synthetic methodologies for 2,2'-hydrazine-1,2-diyldiacetic acid, and how can reaction parameters be optimized to enhance yield and purity?

Synthesis typically involves condensation of hydrazine with dicarboxylic acid derivatives or functionalized precursors. Key methods include:

- One-pot sequential reactions : Using organocatalysts like L-proline to minimize side products. For instance, reacting hydrazine derivatives with aldehydes in moist L-proline conditions achieves efficient coupling .

- Low-temperature protocols : Reactions at 0–5°C in ether or acetonitrile reduce by-product formation, as seen in the synthesis of hydrazine-1,2-dicarboxylate derivatives .

- Stoichiometric optimization : Adjusting reactant ratios (e.g., 1:1.1 for oxidants like H₂O₂) improves yield .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing hydrazine-1,2-diyldiacetic acid derivatives?

Discrepancies may stem from tautomerism, dynamic equilibria, or impurities. Mitigation strategies include:

- Multi-spectral validation : Use HRMS for molecular ion confirmation and 2D NMR (HSQC, HMBC) to resolve structural ambiguities .

- Crystallographic analysis : X-ray diffraction provides definitive structural assignments, especially for hydrazone derivatives .

- HPLC impurity profiling : Identify and quantify side-products interfering with spectral interpretation .

Basic: What protocols ensure safe handling and long-term stability of this compound?

- Storage : Seal in dry, inert containers at room temperature to prevent hydrolysis or oxidation .

- Handling : Use gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure. Monitor airborne particulates with NIOSH-approved respirators if volatilization occurs .

Advanced: How can interference from hydrazine-1,2-dicarboxylate by-products be mitigated in multi-step syntheses?

- Sequential purification : Isolate intermediates via column chromatography or recrystallization before subsequent steps .

- Catalytic optimization : Replace stoichiometric reagents (e.g., Mitsunobu’s DEAD) with organocatalysts to reduce by-product accumulation .

- In situ quenching : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like hydrazine-1,2-dicarboxylate .

Basic: Which analytical techniques are most reliable for confirming the structure of hydrazine-1,2-diyldiacetic acid derivatives?

- Spectroscopy : FT-IR for functional groups (C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for backbone protons and carbons .

- Elemental analysis : Verify empirical formulas (e.g., C₁₀H₁₆O₄ for cyclohexane analogs) .

- Melting point analysis : Compare with literature values (e.g., 181–185°C for related diacids) .

Advanced: What strategies enhance the enantioselectivity of hydrazine-1,2-diyldiacetic acid derivatives in asymmetric catalysis?

- Chiral auxiliaries : Incorporate proline mimetics or spirocyclic motifs to induce stereocontrol .

- Dynamic kinetic resolution : Use transition-metal catalysts (e.g., Ru) to isomerize intermediates during coupling .

- Solvent engineering : Polar aprotic solvents (DMF, DMSO) improve stereochemical outcomes in hydrazone formation .

Basic: What toxicological risks are associated with hydrazine-based compounds, and how can exposure be minimized?

- Acute toxicity : Hydrazines may cause respiratory irritation, hepatotoxicity, or neurotoxicity. Follow OSHA guidelines for permissible exposure limits (PELs) .

- Mitigation : Use closed systems for reactions, and decontaminate spills with oxidizing agents (e.g., NaOCl) .

Advanced: How can computational modeling predict the reactivity of hydrazine-1,2-diyldiacetic acid in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.